molecular formula C22H26O5 B14573222 4-[1,3-Bis(4-methoxyphenyl)prop-2-en-1-yl]-2-ethoxy-1,3-dioxolane CAS No. 61171-99-1

4-[1,3-Bis(4-methoxyphenyl)prop-2-en-1-yl]-2-ethoxy-1,3-dioxolane

Cat. No.: B14573222
CAS No.: 61171-99-1
M. Wt: 370.4 g/mol
InChI Key: TZQWJRVOCCYMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1,3-Bis(4-methoxyphenyl)prop-2-en-1-yl]-2-ethoxy-1,3-dioxolane is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a dioxolane ring substituted with ethoxy and bis(4-methoxyphenyl)prop-2-en-1-yl groups, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,3-Bis(4-methoxyphenyl)prop-2-en-1-yl]-2-ethoxy-1,3-dioxolane typically involves the reaction of 1,3-bis(4-methoxyphenyl)prop-2-en-1-one with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include:

    Solvent: Dichloromethane or ethanol

    p-Toluenesulfonic acid or sulfuric acid

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[1,3-Bis(4-methoxyphenyl)prop-2-en-1-yl]-2-ethoxy-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, yielding saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in ethanol

    Substitution: Thiols or amines in the presence of a base like sodium hydride

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated derivatives

    Substitution: Thiol or amine-substituted derivatives

Scientific Research Applications

4-[1,3-Bis(4-methoxyphenyl)prop-2-en-1-yl]-2-ethoxy-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 4-[1,3-Bis(4-methoxyphenyl)prop-2-en-1-yl]-2-ethoxy-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-methoxyphenyl)prop-2-en-1-one: A precursor in the synthesis of the target compound, known for its optical properties.

    2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: A related compound with similar structural features and biological activities.

    3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one:

Uniqueness

4-[1,3-Bis(4-methoxyphenyl)prop-2-en-1-yl]-2-ethoxy-1,3-dioxolane stands out due to its dioxolane ring, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

61171-99-1

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

IUPAC Name

4-[1,3-bis(4-methoxyphenyl)prop-2-enyl]-2-ethoxy-1,3-dioxolane

InChI

InChI=1S/C22H26O5/c1-4-25-22-26-15-21(27-22)20(17-8-12-19(24-3)13-9-17)14-7-16-5-10-18(23-2)11-6-16/h5-14,20-22H,4,15H2,1-3H3

InChI Key

TZQWJRVOCCYMEG-UHFFFAOYSA-N

Canonical SMILES

CCOC1OCC(O1)C(C=CC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.